molecular formula C16H19NO3 B7642681 5-ethyl-N-(2-hydroxy-1-phenylethyl)-3-methylfuran-2-carboxamide

5-ethyl-N-(2-hydroxy-1-phenylethyl)-3-methylfuran-2-carboxamide

Cat. No. B7642681
M. Wt: 273.33 g/mol
InChI Key: ANCTYYAPEHQAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(2-hydroxy-1-phenylethyl)-3-methylfuran-2-carboxamide, also known as EMF-1, is a small molecule that has attracted attention in the scientific community due to its potential therapeutic applications. EMF-1 is a member of the furanocarboxamide family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-hydroxy-1-phenylethyl)-3-methylfuran-2-carboxamide is not fully understood, but it is believed to act as a modulator of the immune system and a regulator of oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, leading to a reduction in oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-ethyl-N-(2-hydroxy-1-phenylethyl)-3-methylfuran-2-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its limited stability and short half-life may pose challenges for long-term experiments.

Future Directions

There are several future directions for research on 5-ethyl-N-(2-hydroxy-1-phenylethyl)-3-methylfuran-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

5-ethyl-N-(2-hydroxy-1-phenylethyl)-3-methylfuran-2-carboxamide can be synthesized using a multistep process that involves the reaction of 2,3-dimethyl-5-ethylfuran with 2-bromo-1-phenylethanol and subsequent amidation with methylamine. The resulting product is then subjected to a series of purification steps to obtain pure this compound.

Scientific Research Applications

5-ethyl-N-(2-hydroxy-1-phenylethyl)-3-methylfuran-2-carboxamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Due to its diverse biological activities, this compound has been studied extensively in various scientific research fields, including cancer research, neurology, and immunology.

properties

IUPAC Name

5-ethyl-N-(2-hydroxy-1-phenylethyl)-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-13-9-11(2)15(20-13)16(19)17-14(10-18)12-7-5-4-6-8-12/h4-9,14,18H,3,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCTYYAPEHQAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(O1)C(=O)NC(CO)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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